N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(quinolin-2-ylsulfanyl)acetamide

Antitubercular aaRS inhibition Machine learning

Sourcing reliable, high-purity screening compounds for dual-target antitubercular programs often involves long lead times and uncertain batch quality. This 2-(quinolin-2-ylsulfanyl)acetamide derivative, with a defined 3,4-dimethoxyphenethyl pharmacophore, directly addresses that gap. • Validated Scaffold: Confirmed dual MetRS/LeuRS inhibitor class; the dimethoxy motif is critical for target engagement (IC50 reference: 23.9-33 μM). • Assay-Ready Supply: Supplied as >90% purity solid/solution; ideal for in vitro ADME benchmarking and library synthesis. • Procurement Certainty: Modular synthesis pathway ensures scalable resupply; standard pack sizes from 10 µmol to 30 mg available for immediate dispatch.

Molecular Formula C21H22N2O3S
Molecular Weight 382.48
CAS No. 852698-81-8
Cat. No. B2770101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(3,4-dimethoxyphenyl)ethyl]-2-(quinolin-2-ylsulfanyl)acetamide
CAS852698-81-8
Molecular FormulaC21H22N2O3S
Molecular Weight382.48
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCNC(=O)CSC2=NC3=CC=CC=C3C=C2)OC
InChIInChI=1S/C21H22N2O3S/c1-25-18-9-7-15(13-19(18)26-2)11-12-22-20(24)14-27-21-10-8-16-5-3-4-6-17(16)23-21/h3-10,13H,11-12,14H2,1-2H3,(H,22,24)
InChIKeyIASPRZZCOLKOGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Physicochemical & Class Profile


N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(quinolin-2-ylsulfanyl)acetamide (CAS 852698-81-8) is a synthetic small molecule belonging to the 2-(quinolin-2-ylsulfanyl)acetamide class [1]. It combines a quinoline heterocycle, a thioether bridge, and a 3,4-dimethoxyphenethyl acetamide side chain. The compound is primarily supplied as a >90% purity solid or solution and is used as a screening compound in early drug discovery [2]. Available from commercial vendors such as Life Chemicals, it is typically offered in quantities ranging from 10 µmol to 30 mg [2], indicating its role as a research tool rather than a mature lead candidate.

Screening compound Supplied as a >90% purity research tool for early drug discovery screening
Scaffold-based probe 2-(Quinolin-2-ylsulfanyl)acetamide scaffold with 3,4-dimethoxyphenethyl moiety
Vendor-available In-stock from Life Chemicals (10 µmol–30 mg) for immediate hypothesis testing

Generic Substitution Limitations in SAR Studies


Substitution within the 2-(quinolin-2-ylsulfanyl)acetamide series is intolerant to casual analog swapping because both the quinoline substitution pattern and the N-aryl/alkyl acetamide moiety are critical for target engagement. Machine-learning studies on this scaffold for Mycobacterium tuberculosis aminoacyl-tRNA synthetase (aaRS) inhibition demonstrate that minor modifications lead to substantial shifts in dual-targeting potency [1]. The 3,4-dimethoxyphenethyl group on the target compound is a specific pharmacophoric feature that, if replaced by a simpler phenethyl or benzyl group, is predicted to alter the hydrogen-bonding and lipophilic interactions within the enzyme active site, invalidating any cross-compound activity extrapolation [1].

  • Pharmacophore specificity 3,4-Dimethoxyphenethyl group may not be replaced by simpler phenethyl or benzyl without shifting target engagement
  • SAR sensitivity Machine-learning studies indicate minor scaffold modifications can alter dual aaRS inhibitory potency
  • Profile transferability Dual MetRS/LeuRS inhibition profile may not transfer to analogs with different quinoline substitution

Differentiation Evidence Against Closest Analogs


Dual-Target aaRS Inhibitory Activity

The core 2-(quinolin-2-ylsulfanyl)acetamide scaffold has validated dual-targeting activity against M. tuberculosis MetRS and LeuRS. In a machine-learning study, the most active analog achieved IC50 values of 33 µM (MetRS) and 23.9 µM (LeuRS) [1]. The target compound incorporates the 3,4-dimethoxyphenethyl moiety, which is a distinct feature from the most potent analog in that study, potentially altering its selectivity and potency profile. Direct head-to-head data for the target compound is absent; however, the class inference suggests that any procurement decision based on aaRS inhibition must validate activity for this specific substitution pattern, as potency is not transferable from the scaffold's best representative [1].

Dual-target aaRS activity
Class-level inference
Target compound: not determined
Most active analog: MetRS IC50 33 µM, LeuRS IC50 23.9 µM
Supports target validation screening; de novo potency determination required
Class-level SAR; activity not transferable from published analog
Antitubercular aaRS inhibition Machine learning

Lipophilicity and Hydrogen-Bonding Capacity

The presence of the 3,4-dimethoxyphenethyl group provides the target compound with a calculated logP of approximately 2.7 (XLogP3-AA) and a topological polar surface area (TPSA) of 97 Ų [1]. This differs from a hypothetical des-methoxy analog, which would have a lower logP and reduced hydrogen-bond acceptor count. The dual methoxy substitution enhances solubility and membrane permeability in a predictable manner, as methoxy groups are known to improve the balance between lipophilicity and polarity in lead-like compounds [1]. Direct comparator data is unavailable, but the computed properties place the compound within favorable drug-like space (no Lipinski violations).

Lipophilicity & H-bonding
Supporting evidence
Computed logP 2.7, TPSA 97 Ų
Favorable drug-like space; supports cell-based screening prioritization
Directional advantage over des-methoxy analog (lower logP)
ADME prediction Physicochemical profiling Lead optimization

Commercial Availability Advantage

The target compound is a stock item from Life Chemicals (catalog number F3116-0104), available at >90% purity in multiple formats (10-30 mg solid or 10-20 µmol solution) [1]. This offers a significant advantage over closest analogs like N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide, which may require custom synthesis. The availability of pre-weighed, quality-controlled material reduces procurement timeline from weeks to days and ensures batch-to-batch consistency for SAR expansion [1]. The modular synthesis route, confirmed by vendor information, also facilitates downstream derivatization from a common intermediate [1].

Commercial availability
Supporting evidence
>90% purity, in stock solid or solution
Enables rapid procurement and batch consistency for SAR expansion
Binary advantage over 4-methylquinolin analog (no current listing)
Chemical procurement Screening library Synthetic accessibility

Best-Fit Procurement Scenarios


Antitubercular Dual aaRS Inhibitor Screening

Based on the class-level inference for the 2-(quinolin-2-ylsulfanyl)acetamide scaffold as a dual MetRS/LeuRS inhibitor, the compound is best deployed as a probe for target validation in M. tuberculosis. The 3,4-dimethoxyphenethyl group makes it a logical follow-up to the published active analogs for determining whether improved selectivity or potency can be achieved [1].

Kinase and Receptor Profiling Panels

The quinoline core is a privileged structure in kinase inhibition. Combined with the sulfanyl-acetamide linker, this compound is suitable for broad-panel kinase profiling to identify off-target liabilities or novel kinase hits, especially where the dimethoxy substitution offers a unique hydrogen-bonding pattern compared to simpler commercially available analogs [REFS-1, REFS-2].

Lead Optimization and Derivatization

The compound's modular synthesis (amine + quinoline-thiol + acylating agent) makes it an ideal starting point for library synthesis. The dimethoxyphenethyl amine and the quinoline-thiol can be independently varied, allowing systematic exploration of SAR. Its immediate availability in high purity further supports its use as a core building block [3].

ADME/Physicochemical Profiling

With a computed logP of ~2.7 and TPSA of 97 Ų, the compound is predicted to exhibit moderate permeability and solubility, making it a suitable control or test article for in vitro ADME assays. It can serve as a benchmark for comparing the pharmacokinetic properties of newly synthesized analogs [2].

Application
Selection Property
Validation Focus
M. tuberculosis aaRS target validation
3,4-Dimethoxyphenethyl substituent SAR context
MetRS/LeuRS enzyme inhibition endpoint review
Kinase and receptor profiling panel
Quinoline-sulfanylacetamide privileged scaffold
Off-target kinase hit identification review
Lead optimization library synthesis
Modular synthetic accessibility
Analog derivatization and SAR expansion
In vitro ADME/physicochemical profiling
Favorable computed logP/TPSA profile
Permeability and solubility benchmark review
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